molecular formula C9H15IO B12862786 4-(Iodomethyl)-1-methyl-2-oxabicyclo[2.2.2]octane

4-(Iodomethyl)-1-methyl-2-oxabicyclo[2.2.2]octane

Cat. No.: B12862786
M. Wt: 266.12 g/mol
InChI Key: KCMZCTUDJKLGLF-UHFFFAOYSA-N
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Description

4-(Iodomethyl)-1-methyl-2-oxabicyclo[222]octane is a bicyclic organic compound that features an iodomethyl group and a methyl group attached to an oxabicyclo[222]octane framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Iodomethyl)-1-methyl-2-oxabicyclo[2.2.2]octane typically involves the iodocyclization of cyclohexane-containing alkenyl alcohols with molecular iodine in acetonitrile . This reaction proceeds under mild conditions and provides the desired product in good yields.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and implementing efficient purification techniques to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

4-(Iodomethyl)-1-methyl-2-oxabicyclo[2.2.2]octane can undergo various chemical reactions, including:

    Substitution Reactions: The iodomethyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.

    Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction Reactions: Reduction of the iodomethyl group can lead to the formation of methyl derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiourea. These reactions typically occur under mild conditions with polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

    Substitution: Products include azido, cyano, and thiomethyl derivatives.

    Oxidation: Products include alcohols, ketones, and carboxylic acids.

    Reduction: Products include methyl derivatives and other reduced forms.

Scientific Research Applications

4-(Iodomethyl)-1-methyl-2-oxabicyclo[2.2.2]octane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Iodomethyl)-1-methyl-2-oxabicyclo[2.2.2]octane involves its ability to act as a nucleophile or electrophile in various chemical reactions . The iodomethyl group can participate in nucleophilic substitution reactions, while the bicyclic structure provides stability and rigidity to the molecule. This allows it to interact with specific molecular targets and pathways, making it a versatile reagent in organic synthesis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Iodomethyl)-1-methyl-2-oxabicyclo[2.2.2]octane is unique due to the presence of the iodomethyl group, which imparts distinct reactivity compared to other bicyclic compounds. This makes it particularly useful in nucleophilic substitution reactions and as a precursor for further functionalization.

Properties

Molecular Formula

C9H15IO

Molecular Weight

266.12 g/mol

IUPAC Name

4-(iodomethyl)-1-methyl-2-oxabicyclo[2.2.2]octane

InChI

InChI=1S/C9H15IO/c1-8-2-4-9(6-10,5-3-8)7-11-8/h2-7H2,1H3

InChI Key

KCMZCTUDJKLGLF-UHFFFAOYSA-N

Canonical SMILES

CC12CCC(CC1)(CO2)CI

Origin of Product

United States

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